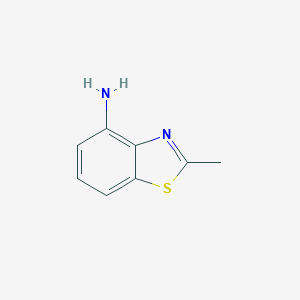

4-Amino-2-methylbenzothiazole

描述

Structure

3D Structure

属性

IUPAC Name |

2-methyl-1,3-benzothiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHNZZOVSWNSIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Synthetic Strategies for 4-Amino-2-methylbenzothiazole

The construction of the this compound scaffold is achieved through several strategic approaches, including cyclization, condensation, and multicomponent reactions.

Cyclization reactions are a cornerstone in the synthesis of the benzothiazole (B30560) core. A prevalent method involves the intramolecular cyclization of substituted thiourea (B124793) precursors. One of the most common starting materials is o-methylphenylthiourea or o-tolylthiourea (B1334601). google.com The transformation is typically induced by an oxidizing agent that facilitates the formation of the thiazole (B1198619) ring fused to the benzene (B151609) ring.

Key cyclization strategies include:

Halogen-Mediated Cyclization: Bromine or chlorine are frequently employed as cyclizing reagents. In one method, o-methylphenylthiourea is treated with bromine in a solvent like chloroform. An alternative process utilizes chlorine gas bubbled through a solution of o-tolylthiourea in methylene (B1212753) chloride, which acts as a solvent where no ring chlorination occurs. google.com This reaction proceeds without a catalyst to form 4-methyl-2-aminobenzothiazole hydrochloride, which is then neutralized to yield the final product. google.com Another approach uses sulfuryl chloride to achieve cyclization. orgsyn.org

Oxidative Cyclization: The oxidative cyclization of aniline (B41778) derivatives with a thiocyanate (B1210189) source, such as ammonium (B1175870) thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), in the presence of bromine is another effective route. nih.gov Metal-catalyzed oxidative cyclizations, for instance using a Ni(II) catalyst with N-arylthioureas, have also been developed. semanticscholar.org

Table 1: Comparison of Cyclization Methods for 2-Amino-4-methylbenzothiazole (B75042) Synthesis

| Starting Material | Cyclizing Reagent | Catalyst/Solvent | Key Features | Reference(s) |

|---|---|---|---|---|

| o-Tolylthiourea | Chlorine (gas) | Methylene Chloride | Catalyst-free; avoids ring chlorination. | google.com |

| o-Methylphenylthiourea | Bromine | Chloroform | A common laboratory-scale method. | |

| p-Toluidine / Sodium Thiocyanate | Sulfuryl Chloride | Chlorobenzene | Two-step, one-pot synthesis. | orgsyn.org |

| Aniline Derivatives / NH₄SCN | Bromine | Acetic Acid | Oxidative cyclization approach. | nih.gov |

Condensation reactions are fundamental to forming the core structure and derivatives of benzothiazoles. For the synthesis of the parent compound, a key method involves the reaction between an ortho-substituted aniline containing a thiol group and a reagent supplying the C2 carbon and its substituents. Specifically, 4-methylbenzenethiamine can undergo condensation with cyanogen (B1215507) bromide, followed by hydrolysis, to yield 2-Amino-4-methylbenzothiazole. ontosight.ai

Furthermore, the Knoevenagel condensation, which involves the reaction of an active methylene compound with a carbonyl group, serves as an initial step in many multicomponent reactions that produce complex benzothiazole derivatives. nih.govrsc.org For example, the condensation of an aldehyde with a 1,3-diketone can create an intermediate that subsequently reacts with an aminobenzothiazole. nih.gov

Multicomponent reactions (MCRs) offer significant advantages, including operational simplicity, atom economy, and the ability to generate molecular complexity in a single step. semanticscholar.org Several MCRs have been developed for the synthesis of functionalized benzothiazoles.

Three-Component Reactions: A common MCR involves the reaction of a 2-aminobenzothiazole (B30445) derivative, an aldehyde, and a third component with an active methylene group, such as malononitrile (B47326) or a β-ketoester. researchgate.net These reactions are often catalyzed by acids or bases. For instance, 2-aminobenzothiazole can react with aromatic aldehydes and 1,3-diketones under microwave irradiation with Sc(OTf)₃ as a catalyst. nih.gov Another example is the copper-catalyzed three-component reaction of 2-iodophenylisocyanides, potassium sulfide, and various amines to produce 2-aminobenzothiazoles in high yields. semanticscholar.org

Domino Reactions: One-pot domino reactions, where subsequent reactions occur without isolating intermediates, are particularly efficient. A three-component domino reaction of diaminodiaryl disulfides involves diacylation, oxidative S-cyanation, and cyclization to form N-acylated 2-aminobenzothiazoles. semanticscholar.org

Table 2: Examples of Multicomponent Reactions for Benzothiazole Synthesis

| Components | Catalyst | Solvent/Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| 2-Aminobenzothiazole, Aromatic Aldehyde, 1,3-Diketone | Sc(OTf)₃ | Microwave, Solvent-free | Dihydropyrimido[2,1-b]benzothiazoles | nih.gov |

| 2-Aminobenzothiazole, Aldehyde, Malononitrile | MgO or Tungstophosphoric Acid | - | Pyrimido[1,2-b] nih.govbenzothiazole-3-carbonitriles | researchgate.net |

| 2-Aminobenzothiazole, Tetrahydropyran-4-one, Aryl Aldehyde | Nano CuFe₂O₄ | Aqueous Ethanol (B145695), 80°C | Pyrano-fused benzothiazolopyrimidines | heteroletters.org |

| 2-Iodophenylisocyanide, Potassium Sulfide, Amine | Copper | - | 2-Aminobenzothiazoles | semanticscholar.org |

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzothiazoles to minimize environmental impact. These protocols focus on using less hazardous reagents, employing environmentally benign solvents, and improving energy efficiency.

Key green approaches include:

Use of Safer Solvents: The use of methylene chloride in the chlorine-mediated cyclization of o-tolylthiourea is advantageous as it prevents unwanted side reactions like ring chlorination, thus reducing waste. google.com Many modern protocols favor the use of water or aqueous ethanol as the reaction medium. nih.govheteroletters.org

Catalysis: The development of efficient and reusable catalysts is a central theme. Magnetic nanocatalysts, such as copper ferrite (B1171679) (CuFe₂O₄), have been used to facilitate MCRs in aqueous ethanol. These catalysts can be easily recovered using an external magnet and reused, which aligns with green chemistry principles. heteroletters.org

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. nih.govsemanticscholar.org Reactions can sometimes be performed under solvent-free conditions, further enhancing their green credentials. nih.govsemanticscholar.org

Chemical Transformations and Derivatization

The this compound molecule possesses reactive sites, primarily the exocyclic amino group, which allow for a wide range of chemical transformations and the synthesis of diverse derivatives.

The primary amino group at the C2 position of the benzothiazole ring readily undergoes condensation with aldehydes and ketones to form Schiff bases, also known as imines or azomethines (-N=CH-). semanticscholar.orggsconlinepress.com This reaction is a robust and straightforward method for derivatization.

The synthesis is typically achieved by refluxing an equimolar mixture of this compound and a suitable aromatic or aliphatic aldehyde in a protic solvent like ethanol or methanol. researchgate.netekb.eg A few drops of an acid catalyst, such as glacial acetic acid, are often added to facilitate the reaction. researchgate.netmedwinpublishers.com The formation of the Schiff base is a reversible reaction, and to drive it to completion, the water formed as a byproduct can be removed, for instance, by azeotropic distillation using a Dean-Stark apparatus. researchgate.net

The resulting Schiff bases are valuable intermediates in their own right and are explored for various applications. The choice of aldehyde allows for the introduction of a wide array of functional groups, enabling fine-tuning of the molecule's properties. medwinpublishers.comresearchgate.net

Table 3: Synthesis of Schiff Bases from 2-Amino-4-methylbenzothiazole

| Aldehyde Reactant | Solvent | Catalyst/Conditions | Key Findings | Reference(s) |

|---|---|---|---|---|

| Various Aromatic Aldehydes | Ethanol | Acetic Acid (catalyst), Reflux | A general and effective method for obtaining Schiff bases. | researchgate.net |

| 2-Acetonaphthone | - | Condensation Reaction | Used to synthesize specific Schiff base derivatives. | chemicalbook.com |

| Substituted Benzaldehydes | Toluene | Reflux with Dean-Stark apparatus | Good yields achieved by removing water byproduct. | researchgate.net |

| 4-Chlorobenzaldehyde, 4-Nitrobenzaldehyde | Ethanol | Glacial Acetic Acid, Reflux | Synthesis of novel Schiff bases from substituted benzothiazoles. | medwinpublishers.com |

Coordination Complexation with Transition Metals

This compound is a versatile ligand in coordination chemistry, readily forming complexes with a variety of transition metals. The coordination typically involves the nitrogen atom of the amino group and the nitrogen atom of the thiazole ring, acting as a bidentate ligand.

The synthesis of these complexes often involves the reaction of this compound with a metal salt in a suitable solvent. For instance, complexes with Cu(II) and Ag(I) have been prepared by reacting the ligand with copper acetate (B1210297) and silver nitrate (B79036), respectively. mdpi.com In the case of the Cu(II) complex, a 2:1 metal-to-ligand ratio was used, resulting in a green-colored product. mdpi.com For the Ag(I) complex, the reaction was carried out in tetrahydrofuran (B95107) (THF). mdpi.com

Lanthanide(III) chloride complexes with 2-amino-4-methylbenzothiazole have also been synthesized. ejpmr.com These reactions were conducted in alcohol with a 1:3 metal-to-ligand ratio under reflux conditions, yielding colored solid complexes. ejpmr.com Similarly, Pt(II) complexes have been prepared by reacting [PtCl₂] with 2-amino-4-methylbenzothiazole, leading to the formation of [PtL₂Cl₂] complexes. ijfmr.com

The structural elucidation of these complexes often employs various spectroscopic and analytical techniques. For example, the coordination complex of 2-amino-4-methylbenzothiazole with Ag(I) has been characterized by X-ray diffraction, revealing a monoclinic crystal system with a P21/c space group. mdpi.comresearchgate.net In this structure, two ligand molecules coordinate to the silver ion, resulting in a distorted trigonal geometry. mdpi.comresearchgate.net The endocyclic nitrogen of the benzothiazole ring is the primary coordination site. mdpi.comresearchgate.net

The biological activities of these metal complexes are often enhanced compared to the free ligand. ejpmr.comveterinaria.org For instance, Schiff base metal complexes derived from 2-aminobenzothiazole and various aldehydes have been synthesized and shown to possess antimicrobial and antioxidant properties. veterinaria.org

Table 1: Examples of Transition Metal Complexes with this compound Derivatives

| Metal Ion | Co-ligand/Salt | Resulting Complex | Reference |

|---|---|---|---|

| Cu(II) | Copper Acetate | [Cu(2-amino-4-methylbenzothiazole)₂(CH₃COO)₂] | mdpi.com |

| Ag(I) | Silver Nitrate | [Ag(2-amino-4-methylbenzothiazole)₂(NO₃)] | mdpi.comresearchgate.net |

| Nd(III) | Neodymium(III) Chloride | [Nd(2-amino-4-methylbenzothiazole)₃Cl₃] | ejpmr.com |

| Sm(III) | Samarium(III) Chloride | [Sm(2-amino-4-methylbenzothiazole)₃Cl₃] | ejpmr.com |

| Tb(III) | Terbium(III) Chloride | [Tb(2-amino-4-methylbenzothiazole)₃Cl₃] | ejpmr.com |

| Pt(II) | Platinum(II) Chloride | [Pt(2-amino-4-methylbenzothiazole)₂Cl₂] | ijfmr.com |

| Co(II) | Cobalt(II) Chloride | Co-BHMB | jocpr.com |

| Ni(II) | Nickel(II) Chloride | Ni-BHMB | jocpr.com |

Diazotization and Azo Coupling Reactions

The primary amino group in this compound makes it a suitable substrate for diazotization followed by azo coupling reactions, leading to the synthesis of a diverse range of azo dyes. nih.gov The general principle of this reaction involves the conversion of the aromatic primary amine to a diazonium salt, which then acts as an electrophile and couples with an electron-rich aromatic compound. unb.cacuhk.edu.hk

The diazotization step is typically carried out by treating the aminobenzothiazole derivative with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid or sulfuric acid, at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt. unb.cacuhk.edu.hkrsc.org

The subsequent azo coupling reaction involves the reaction of the diazonium salt with a coupling component, which is an aromatic compound activated by an electron-donating group like a hydroxyl or amino group. unb.cacuhk.edu.hk For example, 2-naphthol (B1666908) is a common coupling component. cuhk.edu.hk The pH of the reaction medium is crucial for the coupling step. cuhk.edu.hk

This methodology has been employed to synthesize various azo dyes derived from aminobenzothiazoles. For instance, novel solid-state fluorescent azo dyes have been synthesized using 2-[4-(dimethylamino)phenyl]benzo[d]thiazol-6-amine as the diazo component. researchgate.net Similarly, azo dyes have been prepared by coupling diazotized 2-amino substituted benzothiazoles with 4-hydroxy coumarin (B35378). rsc.org

The properties of the resulting azo dyes, such as their color and fastness, are influenced by the electronic nature of the substituents on both the benzothiazole ring and the coupling component. cuhk.edu.hk

Table 2: Examples of Azo Dyes Synthesized from Aminobenzothiazole Derivatives

| Diazo Component | Coupling Component | Resulting Azo Dye | Reference |

|---|---|---|---|

| 2-Amino-substituted benzothiazoles | 4-Hydroxy coumarin | 4-Hydroxy coumarin containing benzothiazole based azo dye | rsc.org |

| 2-[4-(Dimethylamino)phenyl]benzo[d]thiazol-6-amine | Not specified | Solid-state fluorescent azo dye | researchgate.net |

| 4-Aminophenol | Naphthalen-2-ol | 1-(4-Hydroxyphenylazo)-2-naphthol | cuhk.edu.hk |

| Aniline-2-sulfonic acid | 2-Naphthol | Azo dye | unb.ca |

Other Functionalization and Substitution Reactions

Beyond coordination and azo coupling, this compound undergoes various other functionalization and substitution reactions, highlighting its versatility as a synthetic building block.

The amino group can be acylated or can react with isothiocyanates. For instance, benzothiazole derivatives bearing an amide moiety have been synthesized. researchgate.net The quaternization of 2-substituted benzothiazoles with alkyl iodides and phenacyl bromide has been studied, with the reaction occurring at the ring nitrogen. ias.ac.in

The benzothiazole ring itself can be subject to electrophilic substitution. The kinetics of quaternization of several 2-substituted benzothiazoles have been investigated, revealing the order of reactivity to be -H > NO₂ > Cl. ias.ac.in The synthesis of 2-(4-aminophenyl)benzothiazole derivatives has been achieved through the reaction of appropriately substituted anilines with 4-nitrobenzoyl chloride, followed by reduction of the nitro group. google.com

Furthermore, multicomponent reactions involving aminobenzothiazoles have been developed. A pseudo-four-component reaction of 2-amino-6-bromo-4-methylbenzothiazole, 4-anisaldehyde, and 4-hydroxycoumarin (B602359) has been reported to yield spiroheterocycles. nih.govmdpi.com

Reaction Kinetics and Mechanistic Investigations

Elucidation of Reaction Pathways and Intermediates

Understanding the reaction pathways and identifying key intermediates is crucial for optimizing synthetic methods and predicting product formation. For the quaternization of 2-substituted benzothiazoles, kinetic studies have provided insights into the transmission of electronic effects from substituents. ias.ac.in The analysis of Hammett equation rho values suggests potential routes for electron density transmission. ias.ac.in The reaction with phenacyl bromide is thought to proceed through a hydrogen-bonded cyclic transition state. ias.ac.in

In the context of oxidative degradation, the reaction of 2-methylbenzothiazole (B86508) with hydroxyl radicals has been shown to proceed via two main pathways: attack on the benzene ring to form hydroxylated products and attack on the methyl group leading to an aldehyde. nih.govacs.org Theoretical calculations have been employed to map the potential energy surfaces and identify transition states for these reactions. nih.govacs.org For the formation of the aldehyde, a multi-step mechanism involving two oxygen molecules and one nitric oxide molecule has been proposed. nih.gov

Mechanistic studies on the synthesis of benzothiazoles have also been conducted. For example, the Brønsted acid-catalyzed condensation of 2-aminothiophenol (B119425) with β-diketones is proposed to proceed through a ketamine intermediate, followed by intramolecular nucleophilic addition and C-C bond cleavage. mdpi.com

Studies on Degradation Mechanisms (e.g., Oxidation)

The degradation of this compound and related compounds, particularly through oxidation, is an area of significant research interest due to its environmental implications. The oxidation of 2-methylbenzothiazole by hydroxyl radicals in the gas phase has been studied extensively. nih.govacs.org The rate constant for this reaction is significantly faster than that for the parent benzothiazole, indicating that the methyl group enhances reactivity. nih.govacs.org

The primary degradation products are hydroxylated 2-methylbenzothiazoles and 2-formylbenzothiazole (1,3-benzothiazole-2-carbaldehyde). nih.govacs.org The attack of the OH radical occurs at both the benzene ring and the methyl group. nih.govacs.org The formation of hydroxylated products involves the addition of the OH radical to the benzene ring, followed by reaction with molecular oxygen. nih.gov The oxidation of the methyl group is a more complex process, proposed to involve a sequence of reactions with O₂ and NO. nih.gov

Studies on the photodegradation of 2-aminobenzothiazole in the presence of Fe(III)-nitrilotriacetic acid have also been conducted, demonstrating another pathway for its environmental transformation. nih.gov The oxidative ring-opening of benzothiazole derivatives can also occur, for example, using magnesium monoperoxyphthalate (MMPP), to yield formamidobenzenesulfonates. scholaris.ca

Table 3: Degradation Products of 2-Methylbenzothiazole Oxidation by OH Radicals

| Reactant | Major Products | Minor Products | Reference |

|---|---|---|---|

| 2-Methylbenzothiazole | 7-Hydroxy-2-methylbenzothiazole, 6-Hydroxy-2-methylbenzothiazole | 5-Hydroxy-2-methylbenzothiazole, 4-Hydroxy-2-methylbenzothiazole, 1,3-Benzothiazole-2-carbaldehyde | nih.govacs.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, offers a detailed perspective on the molecular vibrations and functional groups present in 4-Amino-2-methylbenzothiazole.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by a series of distinct absorption bands that correspond to the vibrational modes of its constituent functional groups. The N-H stretching vibrations of the amino group are typically observed in the range of 3500-3300 cm⁻¹. Specifically, scaled asymmetric and symmetric modes for the NH₂ group have been identified at 3549 and 3439 cm⁻¹, respectively. ijariie.com Another study reports these modes at 3398 and 3307 cm⁻¹. ijariie.com A red shift in these N-H stretching modes may indicate the presence of hydrogen bonding. ijariie.com

The aromatic C-H stretching vibrations of the phenyl ring give rise to a broad band around 3020 cm⁻¹. ijariie.com In-plane bending modes for the aromatic C-H bonds have been observed at 1120 and 995 cm⁻¹. ijariie.com The scissoring mode of the NH₂ group is found at approximately 1620 cm⁻¹. ijariie.com

The C-H deformation vibration of the methyl group has been noted at 1477 cm⁻¹. openpharmaceuticalsciencesjournal.com The C-S stretching vibration, a key feature of the thiazole (B1198619) ring, is observed in the 700-600 cm⁻¹ region, with a dominant mixed mode identified at 611 cm⁻¹. ijariie.com

Table 1: Selected FT-IR Vibrational Frequencies of this compound

| Vibrational Mode | Frequency (cm⁻¹) (Experimental) | Frequency (cm⁻¹) (Calculated) | Reference |

|---|---|---|---|

| N-H Asymmetric Stretch | 3398 | 3549 | ijariie.com |

| N-H Symmetric Stretch | 3307 | 3439 | ijariie.com |

| Aromatic C-H Stretch | ~3020 | 3086, 3085, 3072 | ijariie.com |

| NH₂ Scissoring | 1620 | - | ijariie.com |

| C-H In-plane Bend | 1120, 995 | - | ijariie.com |

| C-H Deformation (CH₃) | 1477 | - | openpharmaceuticalsciencesjournal.com |

| C-S Stretch | - | 611 | ijariie.com |

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing FT-IR data, the FT-Raman spectrum provides further insight into the vibrational modes of this compound. The NH₂ scissoring mode is also observed in the FT-Raman spectrum at 1603 cm⁻¹. ijariie.com A study on the adsorption of 2-amino-4-methylbenzothiazole (B75042) on colloidal silver particles utilized FT-Raman spectroscopy to compare with the surface-enhanced Raman scattering (SERS) spectrum, noting the enhancement of in-plane modes and the appearance of an Ag-N stretching frequency at 215 cm⁻¹, suggesting adsorption occurs through the nitrogen atoms. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the precise atomic connectivity and chemical environment of the nuclei within this compound.

Proton Nuclear Magnetic Resonance (¹H-NMR)

The ¹H-NMR spectrum of this compound provides characteristic signals for its protons. The methyl group protons typically appear as a singlet. In one study, this signal was observed at δ 2.59 ppm. ias.ac.in Another report places the methyl proton singlet at δ 2.43 ppm. rsc.org The aromatic protons of the benzothiazole (B30560) ring system produce a series of multiplets and doublets in the downfield region, generally between δ 7.0 and δ 8.0 ppm. ias.ac.inrsc.orgniscair.res.in The protons of the amino group (NH₂) often appear as a broad singlet, with one study reporting a signal at δ 5.38 ppm. rsc.org

Table 2: ¹H-NMR Chemical Shifts (δ, ppm) for this compound

| Proton | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| -CH₃ | 2.59 (s) | ias.ac.in |

| -CH₃ | 2.43 (s) | rsc.org |

| Aromatic-H | 7.61-7.58 (m), 7.42-7.40 (m), 7.24-7.21 (m) | ias.ac.in |

| Aromatic-H | 8.04-7.84 (m), 7.33 (d) | rsc.org |

| -NH₂ | 5.38 (s) | rsc.org |

s = singlet, d = doublet, m = multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

The ¹³C-NMR spectrum offers a detailed map of the carbon framework of this compound. The carbon of the methyl group is observed at the most upfield position, with a reported chemical shift of δ 21.44 ppm. rsc.org The aromatic and thiazole ring carbons resonate in the downfield region, typically between δ 110 and δ 165 ppm. For instance, chemical shifts for the benzothiazole ring carbons have been assigned at values such as δ 122.35, 123.00, 128.13, 134.19, 135.62, and 151.71 ppm. rsc.org The C2 carbon of the thiazole ring, bonded to the amino group, is typically found at a significantly downfield position, with one study reporting a value of δ 165.87 ppm for a similar thiazole derivative. asianpubs.org

Table 3: ¹³C-NMR Chemical Shifts (δ, ppm) for this compound

| Carbon | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| -CH₃ | 21.44 | rsc.org |

| Aromatic/Thiazole Carbons | 122.35, 123.00, 128.13, 134.19, 135.62, 151.71 | rsc.org |

| C2 (Thiazole) | ~165.87 (in a related structure) | asianpubs.org |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The spectrum typically exhibits absorption bands corresponding to π→π* transitions within the conjugated benzothiazole system. researchgate.netmdpi.com Studies have reported absorption maxima in the UV region. For instance, in a study of its copper complex, two bands corresponding to intra-ligand π→π* electronic transitions were observed at 230 nm and 292 nm. researchgate.netmdpi.com Another investigation involving a cobalt complex of a similar ligand, 2-amino-6-methylbenzothiazole (B160888), showed electronic transitions at 263 nm and 310 nm. The absorption properties can be influenced by the solvent and the presence of metal ions. mdpi.com For example, when bound to DNA, the complex of a related compound exhibited hyperchromism and a slight red shift, indicating interaction with the DNA structure.

Table 4: UV-Vis Absorption Maxima (λmax) for this compound and Related Complexes

| Compound/Complex | λmax (nm) | Transition | Reference |

|---|---|---|---|

| 2-Amino-4-methylbenzothiazole (in a Cu complex) | 230, 292 | π→π* | researchgate.netmdpi.com |

| 2-Amino-6-methylbenzothiazole (in a Co complex) | 263, 310 | Electronic |

Mass Spectrometric Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₈H₈N₂S), the molecular ion peak is expected to be strong due to the stability of the aromatic benzothiazole ring system. arizona.edu As an amine, its molecular ion peak should correspond to an odd number, which aligns with its molecular weight of approximately 164.23 g/mol . arizona.edunih.gov

The fragmentation pattern is dictated by the cleavage of the weakest bonds and the formation of stable fragments. Key fragmentation pathways for this compound would likely involve the substituents on the benzothiazole core. Alpha-cleavage is a dominant fragmentation mechanism for aliphatic amines, and similar processes can be anticipated. arizona.edu The fragmentation process for aromatic amines can also involve complex rearrangements.

Expected fragmentation patterns would include:

Loss of a hydrogen atom: Leading to a fragment at [M-1]⁺.

Loss of the methyl group (CH₃): Resulting in a significant peak at [M-15]⁺.

Cleavage involving the amino group (NH₂): Potentially leading to various smaller fragments.

Ring fragmentation: The stable benzothiazole ring may break apart under higher energy conditions, yielding characteristic fragments corresponding to the benzene (B151609) and thiazole portions of the molecule.

Table 1: Predicted Mass Spectrometry Fragments for this compound

| Fragment | Mass Loss (Da) | Predicted m/z | Notes |

|---|---|---|---|

| [M]⁺ | 0 | 164 | Molecular Ion |

| [M-H]⁺ | 1 | 163 | Loss of a hydrogen atom |

| [M-CH₃]⁺ | 15 | 149 | Loss of the methyl group |

| [M-NH₂]⁺ | 16 | 148 | Loss of the amino group |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. Studies on 2-Amino-4-methylbenzothiazole, a closely related isomer, reveal detailed structural parameters that offer insight into the solid-state packing and intermolecular interactions of this class of compounds. researchgate.net

The crystal structure of 2-Amino-4-methylbenzothiazole (C₈H₈N₂S) was determined from a sample crystallized from heptane (B126788) with a small amount of toluene. researchgate.net The molecule is essentially planar, a characteristic feature of benzothiazoles. wikipedia.org The solid-state structure is stabilized by a network of intermolecular hydrogen bonds. Specifically, N—H⋯N and N—H⋯S interactions are observed, which link the molecules into a cohesive structure. researchgate.net This hydrogen bonding leads to a bilayer packing arrangement where hydrophilic and hydrophobic regions alternate. researchgate.net

The crystallographic data for this compound is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 672946. nih.gov

Table 2: Crystal Data and Structure Refinement for 2-Amino-4-methylbenzothiazole

| Parameter | Value |

|---|---|

| Chemical formula | C₈H₈N₂S |

| Molar mass | 164.22 g/mol researchgate.net |

| Crystal system | Monoclinic researchgate.net |

| Space group | P2₁/c researchgate.net |

| a (Å) | 12.860 (4) researchgate.net |

| b (Å) | 3.931 (1) researchgate.net |

| c (Å) | 15.208 (5) researchgate.net |

| β (°) | 92.968 (5) researchgate.net |

| Z | 4 researchgate.net |

| Temperature (K) | 208 researchgate.net |

Electron Paramagnetic Resonance (EPR/ESR) Spectroscopy (for Paramagnetic Derivatives)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as organic radicals and transition metal complexes. wikipedia.orglibretexts.org The parent this compound molecule is not paramagnetic as all its electrons are paired. However, EPR spectroscopy becomes a crucial tool for studying its paramagnetic derivatives.

Paramagnetic character can be introduced in several ways:

Complexation with Paramagnetic Metal Ions: this compound can act as a ligand, coordinating with transition metal ions like copper(II) or manganese(II) to form paramagnetic complexes. researchgate.netnih.gov EPR studies of such complexes can provide detailed information about the metal ion's oxidation state, coordination geometry, and the nature of the metal-ligand bonding. The spectrum's g-factor and hyperfine coupling constants are sensitive to the electronic environment around the unpaired electron. libretexts.org

Formation of Radical Species: Oxidation or reduction reactions can potentially generate radical cations or anions of the molecule, which could be studied by EPR.

Spin Labeling: A stable radical, such as a nitroxide, can be chemically attached to the molecule. utoronto.ca This "spin label" acts as a reporter group, and its EPR spectrum can provide information about the local environment, mobility, and interactions of the labeled molecule. utoronto.ca

For a hypothetical paramagnetic derivative, the EPR spectrum would be recorded as the first derivative of the absorption. libretexts.org Analysis of the spectral lineshape, g-values, and hyperfine splitting patterns would allow for characterization of the paramagnetic center's electronic structure and its interaction with nearby magnetic nuclei (e.g., ¹⁴N, ¹H). wikipedia.org

Surface-Enhanced Raman Scattering (SERS) for Adsorption Phenomena

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that provides detailed information about molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. smolecule.com The SERS spectrum of 2-amino-4-methylbenzothiazole adsorbed on colloidal silver particles has been investigated to understand its adsorption behavior. nih.gov

The orientation of the adsorbed molecule relative to the silver surface was also deduced from the SERS data. The results suggest that the molecular plane of 2-amino-4-methylbenzothiazole is oriented nearly vertically to the silver nanoparticle surface. nih.gov This "edge-on" or "end-on" adsorption geometry facilitates a strong interaction between the nitrogen atoms and the silver surface, leading to the observed spectral enhancements. The SERS technique, therefore, serves as a powerful probe of the molecule-surface interaction, revealing specific binding sites and adsorption orientation. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations

Quantum chemical investigations, employing a range of sophisticated methodologies, have been instrumental in elucidating the molecular structure, vibrational frequencies, and other key properties of 4-Amino-2-methylbenzothiazole. These computational approaches allow for a detailed analysis at the atomic level, complementing and often guiding experimental work.

Density Functional Theory (DFT) Methodologies

Density Functional Theory (DFT) has emerged as a powerful and widely used tool for studying benzothiazole (B30560) derivatives due to its balance of accuracy and computational efficiency. scirp.org The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for these types of molecules, often in conjunction with various basis sets to optimize molecular geometry and predict a range of properties. scirp.orgscirp.org For instance, DFT calculations at the B3LYP/6-31+G(d,p) level have been used to gain detailed information about electron distribution and chemical behavior in benzothiazole systems. scirp.org These methods have proven to be reliable in predicting vibrational frequencies and electronic properties.

Ab Initio Molecular Orbital Methods (e.g., HF, MP2)

In addition to DFT, ab initio molecular orbital methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory of the second order (MP2) have been applied to study this compound and related compounds. researchgate.net While HF methods are valuable for conformational analysis, they may not fully account for electron correlation effects. To address this, more intensive quantum mechanical calculations have been performed using methods like MP2 and MP2(full) with various basis sets. researchgate.net These ab initio calculations have been performed to determine structural parameters, energies, and harmonic vibrational frequencies. nih.gov

Selection and Optimization of Basis Sets

The choice of basis set is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy of the results. For this compound, a variety of basis sets have been utilized to achieve a balance between computational cost and precision.

Commonly used basis sets include the Pople-style basis sets, such as 6-31G(d,p) and 6-311++G(d,p), as well as correlation-consistent basis sets like cc-pVDZ. researchgate.netnih.gov The 6-31G(d,p) basis set, which includes polarization functions on heavy atoms and hydrogen atoms, is a popular choice for geometry optimization and frequency calculations. mdpi.com For more demanding calculations aiming for higher accuracy, larger basis sets like 6-311++G(d,p), which include diffuse functions, are employed. researchgate.netnih.gov The optimization of the basis set is crucial for accurately describing the electronic structure and properties of the molecule, including the behavior of heteroatoms and the description of hydrogen bonding. scirp.org The selection often involves comparing the calculated results with experimental data to validate the chosen level of theory. researchgate.netnih.gov

Electronic Structure and Properties

The electronic properties of this compound are central to understanding its reactivity and potential applications. Computational methods provide a detailed picture of the molecule's frontier molecular orbitals and its response to electronic excitation.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory and are crucial for understanding a molecule's chemical reactivity and electronic properties. scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. scirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that provides insights into the molecule's kinetic stability and chemical reactivity. scirp.org

For this compound and its derivatives, the HOMO and LUMO energy levels and their corresponding energy gaps have been calculated using DFT methods. researchgate.net These calculations reveal how the distribution of electron density changes upon electronic excitation and help to identify the regions of the molecule that are most likely to be involved in chemical reactions. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. scirp.org The analysis of these frontier orbitals is a reliable method for evaluating the electron-donating and electron-accepting characteristics of molecules. scirp.org

| Property | Description |

| HOMO | The highest energy molecular orbital that is occupied by electrons. Its energy level is an indicator of the molecule's electron-donating ability. |

| LUMO | The lowest energy molecular orbital that is unoccupied. Its energy level is an indicator of the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. scirp.org |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules and to simulate their UV-visible absorption spectra. researchgate.netnih.gov By applying TD-DFT, researchers can calculate the energies of electronic transitions between the ground state and various excited states, as well as the corresponding oscillator strengths, which relate to the intensity of the absorption bands. science.gov

For this compound, TD-DFT calculations have been employed to measure electronic properties such as HOMO, LUMO, and band gap energies. researchgate.netnih.gov These calculations help to understand the nature of the electronic transitions, for example, whether they are primarily π → π* or n → π* transitions, and to assign the absorption bands observed in the experimental UV-visible spectrum. scirp.org The results from TD-DFT calculations, such as the predicted absorption wavelengths, are often compared with experimental data to validate the computational methodology. researchgate.netnih.gov

| Computational Method | Application in Studying this compound |

| TD-DFT | Calculation of electronic absorption spectra, determination of excitation energies, and analysis of the nature of electronic transitions. researchgate.netnih.govscience.gov |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable concept in computational chemistry for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution and highlighting regions susceptible to electrophilic and nucleophilic attack.

In MEP analysis, different colors signify varying potential values. Typically, red indicates regions of most negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. Conversely, blue represents areas of most positive potential, which are electron-deficient and susceptible to nucleophilic attack. Green denotes regions of neutral or near-zero potential.

For this compound, MEP analysis reveals that the negative potential is concentrated around the nitrogen atom of the thiazole (B1198619) ring and the exocyclic amino group, making these the primary sites for electrophilic interaction. The positive potential is generally located over the hydrogen atoms of the amino group and the methyl group, indicating their susceptibility to nucleophilic attack. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with biological receptors or other reactants. researchgate.netscirp.org

Geometrical and Conformational Analysis

Understanding the three-dimensional structure of this compound is fundamental to comprehending its chemical behavior. Computational methods are employed to determine its most stable conformation, bond lengths, and bond angles.

Optimized Geometries and Bond Parameters

The geometry of this compound has been optimized using Density Functional Theory (DFT) methods, such as B3LYP, with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)). researchgate.netnih.gov These calculations provide a detailed picture of the molecule's structure in the gaseous phase. The results from these computational studies are often compared with experimental data from X-ray crystallography to validate the theoretical model.

The benzothiazole core of the molecule is found to be essentially planar. researchgate.net The calculated bond lengths and angles from DFT methods are generally in good agreement with experimental values, confirming the accuracy of the computational approach. esisresearch.org

Below is a table comparing selected experimental and calculated bond parameters for this compound.

Interactive Data Table: Bond Parameters of this compound

| Bond | Experimental Bond Length (Å) | Calculated Bond Length (Å) (B3LYP/6-311++G(d,p)) |

|---|---|---|

| C1-S | 1.773 | 1.778 |

| C7-S | 1.739 | 1.745 |

| C4-N9 | 1.417 | 1.411 |

| C11-N9 | 1.296 | 1.305 |

| C11-N10 | Not Available | 1.365 |

| C-C (ring) | 1.37-1.41 | 1.38-1.42 |

Note: Atom numbering may vary between studies. The data presented here is a representative compilation from available literature. Experimental data is from X-ray crystallography. researchgate.netesisresearch.org

Tautomeric Equilibria and Isomerization Pathways

Tautomerism, the dynamic equilibrium between two or more interconverting isomers, is a key consideration for molecules like this compound. The most relevant form of tautomerism for this compound is the amino-imino tautomerism. The amino form is generally the more stable tautomer, but the imino form can exist in equilibrium. researchgate.net

Computational studies on related aminothiazole systems have shown that the energy barrier for the direct hydrogen transfer between the nitrogen atoms in the amidine system (HN-C=N ↔ N=C-NH) can be quite high. mdpi.com The relative stability of the tautomers and the energy barriers for their interconversion are influenced by factors such as the solvent environment. clockss.org For this compound, DFT calculations suggest that the amino form is the dominant species. researchgate.net

The potential for isomerization also exists through the rotation of the amino group. The energy barrier for this rotation helps to define the conformational landscape of the molecule.

Prediction of Vibrational Frequencies and Intensities

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrations of a molecule's chemical bonds. Computational methods can predict these vibrational frequencies and their corresponding intensities with a high degree of accuracy.

For this compound, DFT calculations have been used to compute the harmonic vibrational frequencies. researchgate.netnih.gov The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, leading to excellent agreement with experimental spectra. ijariie.com These calculations allow for the confident assignment of specific vibrational modes to the observed spectral bands.

Interactive Data Table: Key Vibrational Frequencies of this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) (FTIR) | Calculated Frequency (cm⁻¹) (Scaled) |

|---|---|---|

| N-H asymmetric stretching | 3439 | 3549 |

| N-H symmetric stretching | 3341 | 3439 |

| C-H stretching (aromatic) | 3020 | 3086 |

| C=N stretching | 1620 | 1603 |

| N-H scissoring | 1620 | 1620 |

| C-C stretching (ring) | 1570 | 1570 |

Note: The assignments and values are based on a combination of experimental and computational studies. researchgate.netijariie.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the characterization of transition states and the calculation of reaction barriers. This provides a deep understanding of reaction mechanisms at a molecular level.

Transition State Characterization and Reaction Barrier Calculation

While specific studies on the reaction mechanisms of this compound are limited, research on the closely related compound 2-methylbenzothiazole (B86508) provides significant insights into the reactivity of the benzothiazole scaffold. A detailed computational study on the gas-phase oxidation of 2-methylbenzothiazole by the hydroxyl (OH) radical has been conducted. nih.govacs.org

This study identified two primary reaction pathways:

Attack on the benzene (B151609) ring: The OH radical can add to the various carbon atoms of the benzene ring. For instance, the attack on the C4 position proceeds through a transition state with an activation barrier of 2.9 kcal/mol, leading to the formation of a hydroxylated intermediate. nih.gov

Hydrogen abstraction from the methyl group: The OH radical can abstract a hydrogen atom from the methyl group at the C2 position. This process has a calculated activation barrier of 8.0 kcal/mol and results in the formation of a CH2-benzothiazole radical and a water molecule. nih.gov

These findings suggest that the benzene ring is a primary site for electrophilic attack by radicals like OH. The presence of the amino group at the 4-position in this compound is expected to influence the regioselectivity and the energy barriers of such reactions due to its electron-donating nature, likely further activating the benzene ring towards electrophilic attack.

Computational Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for screening potential therapeutic agents against biological targets.

In one such study, a series of novel 2-aminobenzothiazole (B30445) derivatives were designed and evaluated for their potential as anticancer agents. nih.gov The compounds were docked into the adenosine (B11128) triphosphate (ATP) binding domain of the PI3Kγ enzyme (PDB code: 7JWE). nih.gov Among the synthesized compounds, OMS1 and OMS2 demonstrated the highest inhibition of PI3Kγ at a 100 μM concentration, with inhibition rates of 47% and 48%, respectively. nih.gov However, the most potent anticancer compounds from the series, OMS5 and OMS14, showed weaker inhibition of PI3Kγ, suggesting their anticancer effects may proceed through a different mechanism. nih.gov Further investigation of compound OMS14 revealed it inhibited PIK3CD/PIK3R1 (p110 δ/p85 α) by 65%, indicating this as a possible mechanism of its anticancer properties. nih.gov

In a different investigation, benzothiazole derivatives were assessed as potential inhibitors of acetylcholinesterase, a key enzyme in the pathology of Alzheimer's disease. nih.gov Molecular docking analyses indicated that specific derivatives, compounds 6d and 6f, interact effectively with critical amino acid residues within the enzyme, suggesting their potential for combating Alzheimer's disease. nih.govacs.org

Table 2: Summary of Molecular Docking Studies on 2-Aminobenzothiazole Derivatives

| Compound Series | Biological Target | Key Findings | Reference |

|---|---|---|---|

| OMS Series (OMS1, OMS2, etc.) | PI3Kγ (ATP binding domain) | OMS1 and OMS2 showed up to 48% inhibition of PI3Kγ. | nih.gov |

| OMS14 | PIK3CD/PIK3R1 | Showed 65% inhibition, suggesting an alternative anticancer mechanism. | nih.gov |

| Derivatives 6d, 6f | Acetylcholinesterase | Demonstrated significant interactions with critical amino acid residues. | nih.gov |

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex and to analyze the interactions in a dynamic system that mimics physiological conditions. These simulations calculate the motion of atoms over time, providing insights into the flexibility and conformational changes of the complex.

For the benzothiazole derivatives identified as potential acetylcholinesterase inhibitors, MD simulations were conducted to confirm their structural stability when bound to the enzyme. nih.govacs.org The results of these simulations supported the docking analyses, indicating that compounds 6d and 6f form stable complexes with acetylcholinesterase, reinforcing their potential as therapeutic leads for Alzheimer's disease. nih.govacs.org The general protocol for such simulations involves placing the molecule in a solvent box (typically water), minimizing the system's energy, and then simulating the atomic motions over a set period, often on the nanosecond scale. nih.gov Software like GROMACS and various force fields (e.g., OPLS, CHARMM) are commonly used for these simulations. nih.gov

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of how molecules are packed in the solid state.

For a silver(I) complex containing 2-amino-4-methylbenzothiazole (B75042), Hirshfeld surface analysis was performed using the Crystal Explorer software to visualize the intermolecular contacts. mdpi.comeurjchem.com The analysis involves generating 3D Hirshfeld surfaces mapped with properties like dnorm (a normalized contact distance) and 2D "fingerprint plots," which summarize the various intermolecular contacts. mdpi.comeurjchem.com

Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a 2-Amino-4-methylbenzothiazole Complex

| Interaction Type | Contribution (%) | Reference |

|---|---|---|

| H···H | 30.0 | mdpi.com |

| O···H/H···O | 24.0 | mdpi.com |

| C···H/H···C | 15.7 | mdpi.com |

| N···H/H···N | 5.6 | mdpi.com |

| Ag···H/H···Ag | 5.0 | mdpi.com |

Mechanistic Insights into Molecular Interactions in Vitro

Studies on Interaction with Nucleic Acids

The ability of 4-Amino-2-methylbenzothiazole and its close analogues to interact with DNA is a key aspect of its biological activity profile, particularly its potential anticancer properties. These interactions have been explored through various spectroscopic and molecular modeling techniques, revealing multiple potential binding modes.

Research into benzothiazole (B30560) derivatives suggests several ways they can bind to DNA. While some charge transfer complexes of related compounds have been shown to interact with DNA via intercalation, the primary mechanisms proposed for aminobenzothiazoles and their metal complexes are groove binding and covalent adduct formation. acs.orgchristuniversity.in

Palladium(II) and Cobalt(II) complexes of the closely related 2-amino-6-methylbenzothiazole (B160888) have been shown to bind to the minor groove of DNA. nih.govbohrium.com This type of non-covalent interaction is driven by forces such as hydrogen bonds.

Furthermore, a significant mechanism for the antitumour action of the broader class of 2-(4-aminophenyl)benzothiazoles involves the formation of covalent DNA adducts. nih.gov This process is not direct but requires metabolic activation, primarily through the cytochrome P450 1A1 (CYP1A1) enzyme, which converts the parent compound into a reactive electrophilic species capable of binding covalently to DNA. nih.govnih.gov Studies on 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), a potent analogue, have demonstrated the formation of one major and several minor DNA adducts in sensitive cancer cells. nih.govnih.gov

The strength of the interaction between benzothiazole derivatives and DNA has been quantified in several studies. These binding affinities are crucial for understanding the potential biological efficacy of these compounds. Spectroscopic techniques are commonly employed to determine these values.

For instance, a Cobalt(II) complex featuring 2-amino-6-methylbenzothiazole was found to have a DNA binding constant (Kb) of 1.24x104 M-1, indicative of minor groove binding. Studies on the very similar compound 2-(4-Aminophenyl)benzothiazole reported a binding constant (Kb) of 9.73 ± 0.4 × 105 M-1 from UV-vis experiments and a binding constant (Ks) of 1.0 ± 0.2 × 105 M-1 at 298 K from fluorescence quenching experiments. grafiati.com

| Compound/Derivative | Method | Binding Constant (K) | Reference |

| Co(II) complex of 2-amino-6-methylbenzothiazole | Absorption Spectroscopy | Kb = 1.24x104 M-1 | |

| 2-(4-Aminophenyl)benzothiazole | UV-vis Spectroscopy | Kb = 9.73 ± 0.4 × 105 M-1 | grafiati.com |

| 2-(4-Aminophenyl)benzothiazole | Fluorescence Spectroscopy (298 K) | Ks = 1.0 ± 0.2 × 105 M-1 | grafiati.com |

Interactions with Proteins

The interaction of this compound derivatives with proteins is fundamental to their mechanism of action, transport, and metabolism. Studies have focused on abundant plasma proteins like serum albumin and specific enzymes involved in metabolic activation.

Bovine Serum Albumin (BSA) is often used as a model protein to study drug-protein interactions due to its structural similarity to Human Serum Albumin (HSA). ekb.eg The binding of a drug to serum albumin affects its distribution and bioavailability. ekb.eg

Investigations into metal complexes and Schiff bases derived from 2-amino-6-methylbenzothiazole have demonstrated significant binding to BSA. nih.govekb.egekb.eg Fluorescence spectroscopy studies revealed that these interactions typically lead to static quenching of BSA's intrinsic fluorescence, which suggests the formation of a stable ground-state complex. ekb.egekb.eg The binding is often driven by hydrophobic interactions. ekb.egekb.eg Similarly, ruthenium compounds with benzothiazole Schiff base chelates are considered strong binders to BSA, with apparent association constants (kapp) in the range of 1.89 x 104 to 9.02 x 104 M-1. d-nb.info Other studies on squaraine dyes containing a benzothiazolium moiety also showed a high association constant with a preference for binding at site II of BSA. nih.gov

A critical interaction for the antitumour activity of aminophenylbenzothiazoles is with the cytochrome P450 family of enzymes, particularly CYP1A1. nih.govnih.gov The antitumour efficacy of these compounds is correlated with the induction of CYP1A1 in sensitive cancer cells. nih.gov This enzyme metabolizes the benzothiazole, generating a reactive species that can then form DNA adducts, leading to cell cycle arrest and apoptosis. nih.govnih.gov The requirement of a functional aryl hydrocarbon receptor (AhR) signaling pathway, which regulates CYP1A1 expression, underscores the importance of this ligand-enzyme interaction. nih.gov

Beyond CYP1A1, the 2-aminobenzothiazole (B30445) scaffold has been identified as a privileged structure that can interact with a wide range of other enzymes implicated in cancer. nih.gov Molecular docking studies have predicted interactions between benzothiazole derivatives and enzymes such as VEGFR-2 kinase and Human thymidylate synthase. ijper.org The 2-aminobenzothiazole core can form hydrogen bonds, chalcogen bonds, and π-π stacking interactions with amino acid residues in the active sites of target enzymes. nih.gov

Interaction with Amyloidogenic Filaments (e.g., Alpha-Synuclein)

The benzothiazole core is also found in compounds designed to interact with amyloidogenic protein aggregates, which are hallmarks of several neurodegenerative diseases.

Notably, the compound 2-(4'-methylaminophenyl)benzothiazole (BTA-1), a derivative of thioflavin-T, demonstrates high-affinity binding to amyloid-beta (Aβ) fibrils, which are characteristic of Alzheimer's disease. nih.govnih.gov In studies using postmortem human brain homogenates, [3H]BTA-1 binding was over 10-fold higher in Alzheimer's brain tissue compared to controls, with the vast majority of the binding being specific to amyloid plaques. nih.govnih.gov The dissociation constant (Kd) for this interaction was determined to be approximately 5.8 nM, which is very similar to its affinity for synthetic Aβ fibrils. nih.govnih.gov

The structural motif of 2-aminobenzothiazole is also being leveraged to develop imaging agents for other amyloidogenic proteins, such as alpha-synuclein (B15492655) (α-Syn), the main component of Lewy bodies in Parkinson's disease. acs.org The development of 2-styrylbenzothiazoles as selective α-Syn positron emission tomography (PET) tracers highlights the capacity of this chemical scaffold to interact with these pathological protein filaments. acs.org Alpha-synuclein itself is a presynaptic protein, and understanding its aggregation and interactions is crucial for developing therapies for synucleinopathies. mdpi.comfrontiersin.org

Role in Heterocyclic Chemistry Research

Significance of the Benzothiazole (B30560) Moiety as a Core Structure

The benzothiazole ring system, which consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is recognized as a "privileged scaffold" in medicinal chemistry. derpharmachemica.comnih.gov This designation is due to its recurring presence in a multitude of biologically active compounds, both natural and synthetic. benthamscience.comresearchgate.netbenthamdirect.com The structural rigidity and unique electronic properties of the benzothiazole core allow it to interact with a wide array of biological targets with high affinity, making it a cornerstone in the design of novel therapeutic agents. nih.govnih.gov

The versatility of the benzothiazole moiety is demonstrated by its presence in compounds exhibiting a vast spectrum of pharmacological activities. These include, but are not limited to, antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties. nih.govpcbiochemres.comnih.gov This broad range of biological effects has cemented the benzothiazole scaffold as a critical starting point for drug discovery programs. researchgate.nettandfonline.com For instance, the well-known drug Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), features a benzothiazole core, highlighting the clinical relevance of this heterocyclic system. researchgate.netjchemrev.com

The significance of the benzothiazole structure is further underscored by its role in compounds targeting various enzymes and receptors. derpharmachemica.comnih.gov Its ability to act as a bioisostere for other aromatic systems allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. The inherent properties of the benzothiazole nucleus, such as its planarity and the presence of electron-rich nitrogen and sulfur atoms, facilitate key binding interactions with biological macromolecules, including proteins and nucleic acids. nih.govresearchgate.net

The following table summarizes the diverse pharmacological activities associated with the benzothiazole scaffold, illustrating its importance as a core structure in medicinal chemistry.

| Pharmacological Activity |

| Anticancer / Antitumor nih.govbenthamscience.comnih.gov |

| Antimicrobial / Antibacterial benthamscience.compcbiochemres.comwjahr.com |

| Antifungal pcbiochemres.comesisresearch.org |

| Antiviral nih.govbohrium.com |

| Anti-inflammatory researchgate.nethep.com.cn |

| Anticonvulsant nih.govresearchgate.net |

| Antidiabetic nih.govhep.com.cn |

| Antioxidant nih.govpcbiochemres.com |

| Antitubercular nih.govrsc.org |

| Antimalarial nih.govjchemrev.com |

| Neuroprotective bohrium.com |

Contribution to Chemical Diversity and Scaffold Development

4-Amino-2-methylbenzothiazole is a highly versatile building block in synthetic chemistry, enabling the generation of a vast library of structurally diverse compounds. The presence of a reactive primary amino group at the C4-position and a methyl group at the C2-position provides multiple sites for chemical modification, allowing for the systematic exploration of chemical space and the development of new molecular scaffolds. nih.gov

The amino group of this compound can readily undergo a variety of chemical transformations, including acylation, alkylation, and diazotization, leading to the formation of amides, secondary and tertiary amines, and diazonium salts, respectively. These intermediates can then be used in a range of coupling reactions to introduce further complexity and diversity. For example, the synthesis of Schiff bases through the condensation of the amino group with various aldehydes is a common strategy to generate new series of compounds for biological screening. nih.govsemanticscholar.org

Furthermore, multicomponent reactions involving 2-aminobenzothiazoles, such as this compound, have been effectively utilized to construct complex heterocyclic systems in a single step. researchgate.net These reactions, which bring together three or more reactants in a one-pot synthesis, are highly efficient and atom-economical, providing rapid access to novel molecular frameworks. For instance, the three-component reaction of a 2-aminobenzothiazole (B30445), an aldehyde, and malononitrile (B47326) can yield pyrimido[2,1-b]benzothiazole derivatives, a class of compounds with recognized biological potential. researchgate.net

The development of diverse scaffolds from this compound is crucial for identifying new lead compounds in drug discovery. By systematically modifying the core structure, chemists can create libraries of analogs that can be screened for activity against various biological targets. This approach has led to the discovery of potent and selective inhibitors of enzymes and modulators of receptors. The ability to easily generate a wide range of derivatives makes this compound an invaluable tool in the quest for new medicines.

The table below illustrates some of the common reaction types that contribute to the chemical diversity originating from this compound.

| Reaction Type | Reagent/Reaction Condition | Resulting Functional Group/Scaffold |

| Acylation | Acid chlorides, Anhydrides | Amides |

| Schiff Base Formation | Aldehydes, Ketones | Imines (Schiff bases) |

| Multicomponent Reactions | Aldehydes, β-ketoesters, Malononitrile | Fused heterocyclic systems (e.g., Pyrimido[2,1-b]benzothiazoles) researchgate.net |

| N-Arylation | Aryl halides | Diaryl amines |

| Sulfonamide Formation | Sulfonyl chlorides | Sulfonamides |

Influence on Structure-Activity Relationship (SAR) Studies in Analogs

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. This compound and its derivatives have been extensively used in SAR studies to elucidate the key structural features required for a desired pharmacological effect. nih.govnih.gov By systematically modifying the substituents on the benzothiazole ring and at the amino group, researchers can map the pharmacophore and optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

Literature on benzothiazole derivatives indicates that substitutions at the C-2 and C-6 positions are particularly important for a variety of biological activities. benthamscience.combenthamdirect.com The methyl group at the C-2 position of this compound, for instance, has been shown to enhance antiproliferative activity in certain contexts. The amino group at the C-4 position is a key site for modification, and SAR studies have explored the impact of converting this amine to various amides, ureas, and sulfonamides on biological activity.

For example, in the development of antimicrobial agents, SAR studies on benzothiazole analogs have revealed that the introduction of specific electron-withdrawing or electron-donating groups on the phenyl ring of 2-phenylbenzothiazole (B1203474) derivatives can significantly impact their potency. esisresearch.org Similarly, in the context of anticancer research, SAR studies of 2-(4-aminophenyl)benzothiazoles have shown that substitutions on the phenyl ring can dramatically influence their cytotoxic selectivity against different cancer cell lines. tandfonline.com

The insights gained from SAR studies of this compound analogs are invaluable for the rational design of more effective therapeutic agents. nih.gov These studies guide the optimization of lead compounds by identifying which structural modifications are likely to enhance activity and which may be detrimental. This iterative process of synthesis, biological testing, and SAR analysis is fundamental to the development of new drugs.

The following table provides hypothetical examples of how SAR studies on analogs of this compound might inform drug design.

| Position of Modification | Type of Modification | Observed Effect on Activity |

| C-2 | Replacement of methyl with larger alkyl groups | Decreased activity due to steric hindrance |

| C-4 Amino Group | Conversion to an acetamide | Increased metabolic stability |

| C-6 | Introduction of an electron-withdrawing group (e.g., -NO2) | Enhanced antimicrobial activity nih.gov |

| C-6 | Introduction of an electron-donating group (e.g., -OCH3) | Enhanced anti-inflammatory activity jchemrev.com |

Advanced Applications in Chemical Science and Technology

Application as Chemical Intermediates in Fine Chemical Synthesis

4-Amino-2-methylbenzothiazole serves as a crucial starting material in the multi-step synthesis of complex chemical compounds. Its ability to undergo various reactions, such as diazotization followed by coupling, makes it a key component in creating targeted molecules with specific functionalities.

Precursor in Agrochemical Development (e.g., Fungicides)

In the field of agrochemicals, this compound and its derivatives have shown potential as precursors for the development of fungicides. Although it is noted as a major degradation product of the pesticide dufulin, its structural motif is also explored in the synthesis of new fungicidal agents. sigmaaldrich.comalkalisci.com The benzothiazole (B30560) scaffold is a key feature in various compounds exhibiting antifungal properties. tandfonline.com For instance, derivatives of 2-aminobenzothiazole (B30445) have been synthesized and shown to possess moderate antifungal activity. tandfonline.com The development of novel fungicides often involves the incorporation of heterocyclic structures like benzothiazole to enhance efficacy against plant pathogens. mdpi.com

Functional Materials and Dye Chemistry

The application of this compound extends significantly into the realm of materials science and dye chemistry. Its derivatives are integral to the creation of dyes, luminescent materials, and components for electronic devices.

Synthesis of Disperse Dyes and Pigments

This compound is a key intermediate in the synthesis of monoazo disperse dyes. orientjchem.org Through diazotization and subsequent coupling with various N,N-disubstituted anilines, a range of dyes can be produced. orientjchem.org These dyes, when applied to polyester (B1180765) fibers, can yield shades from yellow to violet. orientjchem.org The resulting dyed fabrics typically exhibit moderate to good light fastness and very good to excellent wash and rubbing fastness. orientjchem.org The general synthetic route involves the diazotization of this compound and coupling with different aromatic compounds to create a diverse palette of colors. orientjchem.orgiosrjournals.org

Table 1: Examples of Disperse Dyes Derived from 2-Amino-4-methylbenzothiazole (B75042) and their Application on Polyester

| Diazo Component | Coupling Component | Resulting Shade on Polyester |

| 2-Amino-4-methylbenzothiazole | N,N-disubstituted anilines | Yellow to Violet |

Data sourced from the Oriental Journal of Chemistry. orientjchem.org

Luminescent Properties of Derivatives

Derivatives of this compound have demonstrated significant luminescent properties. mdpi.com For example, coordination complexes of 2-amino-4-methylbenzothiazole with silver(I) have been shown to be luminescent. mdpi.comresearchgate.net These complexes exhibit strong emission peaks, suggesting their potential for use in various luminescence-based applications. mdpi.com Furthermore, other benzothiazole derivatives have been investigated for their ability to emit light, with some exhibiting bright emissions in different colors when in an aggregated state. researchgate.net The study of such compounds is crucial for the development of new fluorescent materials.

Potential in Electroluminescent Device Development

The luminescent characteristics of benzothiazole derivatives make them promising candidates for applications in organic light-emitting diodes (OLEDs). mdpi.com While direct research on this compound in this specific application is not extensively detailed, the broader class of benzothiazole-containing materials has been successfully utilized in the fabrication of OLEDs. mdpi.com The ability of these compounds to act as fluorophores is a key attribute for their use in electroluminescent devices. mdpi.com

Development of Imaging Reagents

The structural backbone of this compound is found in compounds developed as fluorescent labeling reagents. abcam.com For instance, 2-(4-Aminophenyl)-6-methylbenzothiazole-7-sulphonic acid is a known fluorescent labeling reagent. abcam.com While not identical, the shared benzothiazole core highlights the potential of this chemical family in bio-imaging applications. The development of fluorescent probes for imaging specific biological molecules and processes is an active area of research where benzothiazole derivatives play a role. rsc.org

Environmental Chemistry and Remediation Studies

In the realm of environmental science, the study of "this compound" is crucial for understanding its fate, persistence, and potential impact on ecosystems. Research in this area primarily focuses on its role as a transformation product of other commercially used chemicals and its interactions with various environmental matrices.

Analysis of Metabolites and Degradation Products

"this compound" has been identified as a significant degradation product of certain agricultural chemicals, necessitating analytical methods to monitor its presence in the environment. Its formation is a key aspect of the environmental degradation pathway of the parent compounds.

One of the primary sources of "this compound" in the environment is the degradation of the antiviral pesticide Dufulin. nih.gov Studies have shown that the dissipation of Dufulin in various soil types follows first-order kinetics, with its degradation being largely influenced by microbial processes. nih.gov The half-life of Dufulin can vary significantly depending on soil type, moisture, and temperature. nih.gov Through analysis using liquid chromatography-mass spectroscopy (LC-MS), "2-amino-4-methylbenzothiazole" was identified as one of the major decay products of Dufulin in soils. nih.gov This suggests that a likely degradation pathway for Dufulin involves the elimination of diethyl phosphate (B84403) and 2-fluorobenzaldehyde (B47322) moieties. nih.gov

The biodegradation of benzothiazoles, a class of compounds to which "this compound" belongs, has been investigated using bacterial strains such as Rhodococcus isolates. nih.gov While some benzothiazoles are readily biodegradable, the degradation pathways can be complex, often involving hydroxylation and ring cleavage. nih.gov For instance, the biodegradation of benzothiazole can proceed through the formation of "2-hydroxybenzothiazole" as an intermediate, which is then further transformed. nih.gov

Photodegradation also plays a role in the transformation of benzothiazole derivatives. royalsocietypublishing.orgresearchgate.net Studies on the photodegradation of benzothiazole in the presence of iron oxides and oxalic acid have demonstrated its decomposition into intermediate products and ultimately, mineralization to sulfate (B86663) and nitrate (B79036) ions. royalsocietypublishing.org The identification of such transformation products is often carried out using techniques like liquid chromatography coupled with high-resolution tandem mass spectrometry. royalsocietypublishing.org

Table 1: Degradation Studies of Dufulin

| Parameter | Observation | Significance |

|---|---|---|

| Major Degradation Product | "2-amino-4-methylbenzothiazole" nih.gov | Indicates a primary environmental fate of Dufulin. |

| Degradation Kinetics | First-order kinetics nih.gov | Allows for the prediction of Dufulin persistence in soil. |

| Influencing Factors | Soil type, moisture, temperature, microbial activity nih.gov | Highlights the complexity of environmental degradation processes. |

| Analytical Technique | Liquid chromatography-mass spectroscopy (LC-MS) nih.gov | Essential for the identification and quantification of degradation products. |

Adsorption and Surface Interaction Studies

The transport and bioavailability of "this compound" in the environment are heavily dependent on its adsorption to soil particles and other surfaces. Several studies have investigated these interactions to predict its environmental mobility.

Research has been conducted on the adsorption of "2-amino-4-methylbenzothiazole" (2A4MBT) from aqueous solutions using various chemically modified hyper-cross-linked resins. tandfonline.comtandfonline.com These resins, functionalized with groups such as anhydride, sulfoacid, and methanone, have shown efficiency in adsorbing 2A4MBT. tandfonline.com The adsorption process is understood to involve both physical adsorption and irreversible chemical adsorption. tandfonline.com The adsorption capacity varies among the different modified resins, with a trimethylamine-modified resin (TMAMR) showing the highest removal rate. tandfonline.com

Thermodynamic studies of the adsorption of 2A4MBT on these resins indicate that the process is spontaneous, as evidenced by negative Gibbs free energy (ΔG) values. tandfonline.com The enthalpy of adsorption (ΔH) varies depending on the specific resin, suggesting different binding mechanisms and strengths. tandfonline.com

Table 2: Adsorption of "2-amino-4-methylbenzothiazole" (2A4MBT) on Modified Resins

| Resin Type | Adsorption Removal Rate (%) | Adsorption Enthalpy (ΔH) (kJ mol⁻¹) |

|---|---|---|

| Trimethylamine-modified resin (TMAMR) | 77.3 tandfonline.com | 9.72 tandfonline.com |

| Sulfoacid-modified resin (SAMR) | 74.1 tandfonline.com | 21.8 tandfonline.com |

| Indole-modified resin (IDLMR) | 71.8 tandfonline.com | 7.96 tandfonline.com |

| Phthalic anhydride-modified resin (PAMR) | 70.0 tandfonline.com | -13.1 tandfonline.com |

| Pyrrole-modified resin (PRLMR) | 67.7 tandfonline.com | 3.24 tandfonline.com |

Furthermore, the interaction of "2-amino-4-methylbenzothiazole" with mineral surfaces has been explored. For example, its adsorption on colloidal silver particles has been investigated using Surface-Enhanced Raman Scattering (SERS), providing insights into the molecular orientation and binding at the nanoparticle surface. sigmaaldrich.com The study of benzothiazole adsorption on clay minerals like montmorillonite (B579905) is also relevant, as these materials are common components of soil and sediment. researchgate.netmdpi.com The adsorption mechanisms can involve cation-π interactions between the aromatic ring of the benzothiazole and cations on the clay surface. acs.org Such fundamental studies are essential for developing effective remediation strategies for water and soil contaminated with these compounds.

常见问题

Basic: What are the established synthesis protocols for 4-Amino-2-methylbenzothiazole, and how are its purity and structural integrity validated?

Methodological Answer:

The synthesis of this compound typically involves multi-step reactions under controlled conditions. A common approach includes cyclization reactions using precursors like substituted anilines and thiourea derivatives. For example, refluxing in polar aprotic solvents (e.g., DMSO) under reduced pressure, followed by recrystallization in water-ethanol mixtures, can yield the compound with ~65% efficiency .

Characterization is achieved via:

- Melting Point Analysis : Confirmation against literature values (e.g., 137–139°C) .